molecular formula C15H17NO2 B7337567 N-[(1R,2S)-2-propan-2-ylcyclopropyl]-1-benzofuran-3-carboxamide

N-[(1R,2S)-2-propan-2-ylcyclopropyl]-1-benzofuran-3-carboxamide

Cat. No.: B7337567
M. Wt: 243.30 g/mol
InChI Key: XDCCSFDWSJGTEX-WCQYABFASA-N
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Description

N-[(1R,2S)-2-propan-2-ylcyclopropyl]-1-benzofuran-3-carboxamide, also known as LY404039, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective mGluR2/3 agonists, which are known to modulate the activity of glutamate receptors in the brain.

Scientific Research Applications

N-[(1R,2S)-2-propan-2-ylcyclopropyl]-1-benzofuran-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, anxiety, depression, and addiction. This compound has been shown to modulate the activity of glutamate receptors in the brain, which are known to play a crucial role in the regulation of neuronal activity and synaptic plasticity. This compound has been shown to have neuroprotective effects and to improve cognitive deficits in animal models of schizophrenia and Alzheimer's disease.

Mechanism of Action

N-[(1R,2S)-2-propan-2-ylcyclopropyl]-1-benzofuran-3-carboxamide is a selective agonist of the metabotropic glutamate receptor 2/3 (mGluR2/3), which are G protein-coupled receptors that modulate the activity of glutamate receptors in the brain. Activation of mGluR2/3 leads to a decrease in the release of glutamate, which is the primary excitatory neurotransmitter in the brain. This results in a reduction in neuronal activity and synaptic plasticity, which is thought to underlie the therapeutic effects of this compound in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in the brain. This compound has been shown to modulate the activity of various neurotransmitter systems, such as dopamine, serotonin, and norepinephrine. This compound has also been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are known to promote neuronal survival and synaptic plasticity.

Advantages and Limitations for Lab Experiments

N-[(1R,2S)-2-propan-2-ylcyclopropyl]-1-benzofuran-3-carboxamide has several advantages for lab experiments, such as its high selectivity for mGluR2/3 and its ability to penetrate the blood-brain barrier. However, this compound has several limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using this compound.

Future Directions

There are several future directions for research on N-[(1R,2S)-2-propan-2-ylcyclopropyl]-1-benzofuran-3-carboxamide. One area of research is the development of more potent and selective mGluR2/3 agonists that can be used for the treatment of neurological and psychiatric disorders. Another area of research is the investigation of the long-term effects of this compound on neuronal activity and synaptic plasticity. Finally, the potential use of this compound for the treatment of other disorders, such as pain and inflammation, should also be explored.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. This compound has been shown to modulate the activity of glutamate receptors in the brain, which are known to play a crucial role in the regulation of neuronal activity and synaptic plasticity. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of N-[(1R,2S)-2-propan-2-ylcyclopropyl]-1-benzofuran-3-carboxamide involves a series of chemical reactions that start with the reaction of 2-(bromomethyl)-1,3-benzodioxole with (1R,2S)-2-aminocyclopropanecarboxylic acid. The resulting intermediate is then subjected to a series of reactions that involve the use of various reagents, such as borane dimethyl sulfide, sodium borohydride, and trifluoroacetic acid. The final product is obtained after purification by column chromatography and recrystallization.

Properties

IUPAC Name

N-[(1R,2S)-2-propan-2-ylcyclopropyl]-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-9(2)11-7-13(11)16-15(17)12-8-18-14-6-4-3-5-10(12)14/h3-6,8-9,11,13H,7H2,1-2H3,(H,16,17)/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCCSFDWSJGTEX-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC1NC(=O)C2=COC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C[C@H]1NC(=O)C2=COC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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